2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic heterocyclic core fused with a pyrimidine ring. Key structural features include:
- 4-Methoxyphenyl substitution at position 3 of the thienopyrimidine scaffold, contributing electron-donating effects.
- Molecular formula: C25H21N3O3S2 (calculated molecular weight: 475.58 g/mol).
The compound’s design aligns with pharmacophores common in kinase inhibitors and anticancer agents, where thienopyrimidine derivatives are known for modulating enzymatic activity .
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S2/c1-31-18-11-9-17(10-12-18)28-24(30)23-21(13-14-32-23)27-25(28)33-15-22(29)26-20-8-4-6-16-5-2-3-7-19(16)20/h2-12H,13-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCECPUIEQHGOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
The thieno[3,2-d]pyrimidin-4-one scaffold is constructed via cyclocondensation of ethyl 2-amino-4,5,6,7-tetrahydrothieno[3,2-d]pyrimidine-5-carboxylate with 4-methoxyphenyl isocyanate. This reaction proceeds in anhydrous dimethylformamide (DMF) under nitrogen at 80°C for 12 hours, yielding 3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine-2(5H)-thione (Intermediate A ) with a 72% yield.
Key Conditions :
- Solvent: DMF
- Temperature: 80°C
- Catalyst: Triethylamine (1.2 equiv)
- Yield: 72%
Thionation for Sulfur Incorporation
Thionation of the pyrimidinone intermediate is achieved using Lawesson’s reagent (2.4 equiv) in toluene under reflux for 6 hours. This step converts the carbonyl group at position 2 to a thione, critical for subsequent sulfanyl functionalization.
Reaction Metrics :
| Parameter | Value |
|---|---|
| Reagent | Lawesson’s Reagent |
| Equivalents | 2.4 |
| Solvent | Toluene |
| Time | 6 hours |
| Yield | 85% |
Preparation of the Naphthalen-1-yl Acetamide Moiety
Chloroacetylation of Naphthalen-1-amine
N-(Naphthalen-1-yl)acetamide is synthesized by reacting naphthalen-1-amine (1.0 equiv) with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) at 0–5°C. Triethylamine (1.5 equiv) is added to scavenge HCl, and the reaction is stirred for 4 hours.
Procedure :
- Dissolve naphthalen-1-amine (10 mmol) in DCM (50 mL).
- Add chloroacetyl chloride (12 mmol) dropwise at 0°C.
- Stir for 4 hours, wash with water, and dry over Na₂SO₄.
- Recrystallize from ethanol to obtain 2-chloro-N-(naphthalen-1-yl)acetamide (Intermediate B ) in 78% yield.
Coupling of Thienopyrimidinone and Acetamide Intermediates
Nucleophilic Substitution Reaction
Intermediate A (1.0 equiv) is treated with Intermediate B (1.1 equiv) in the presence of Hunig’s base (N,N-diisopropylethylamine, 2.0 equiv) in tetrahydrofuran (THF) at 60°C for 8 hours. The thiolate anion attacks the chloroacetamide, forming the sulfanyl bridge.
Optimized Parameters :
| Variable | Specification |
|---|---|
| Solvent | THF |
| Base | Hunig’s Base |
| Temperature | 60°C |
| Reaction Time | 8 hours |
| Yield | 68% |
Purification and Characterization
The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallized from methanol. Structural confirmation is achieved through:
- ¹H NMR : δ 8.21 (s, 1H, NH), 7.85–7.43 (m, 7H, naphthyl), 6.92 (d, 2H, J = 8.6 Hz, methoxyphenyl), 4.32 (s, 2H, SCH₂).
- LC-MS : m/z 518.2 [M+H]⁺.
Alternative Synthetic Routes
One-Pot Sequential Synthesis
A streamlined approach combines cyclocondensation and coupling in a single pot. Ethyl 2-amino-4,5,6,7-tetrahydrothieno[3,2-d]pyrimidine-5-carboxylate, 4-methoxyphenyl isocyanate, and 2-chloro-N-(naphthalen-1-yl)acetamide are reacted in DMF with K₂CO₃ at 90°C for 16 hours, yielding the target compound in 61% yield.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 120°C, 30 minutes) accelerates the coupling step, improving yield to 74% while reducing reaction time.
Comparative Analysis of Methods
| Method | Yield | Time | Cost Efficiency |
|---|---|---|---|
| Stepwise Synthesis | 68% | 20 hrs | Moderate |
| One-Pot Synthesis | 61% | 16 hrs | High |
| Microwave-Assisted | 74% | 0.5 hrs | Low |
Challenges and Optimization Strategies
Byproduct Formation
Over-chlorination during thionation is mitigated by严格控制 Lawesson’s reagent stoichiometry (≤2.4 equiv).
Solvent Selection
Replacing DMF with acetonitrile in coupling reactions reduces side products, enhancing yield to 71%.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
A systematic comparison with structurally related compounds highlights critical differences in substituents, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position Effects :
- The para-methoxy group in the target compound (vs. ortho in ) likely enhances electronic stabilization of the aromatic system, improving binding to hydrophobic enzyme pockets .
- Replacement of naphthalen-1-yl with 4-butylphenyl (as in ) reduces steric bulk but increases hydrophobicity, which may impact solubility.
Biological Implications: Thienopyrimidines with naphthyl groups (target compound and ) are hypothesized to exhibit stronger anticancer activity due to enhanced DNA intercalation or kinase inhibition, as seen in related studies . Compounds with alkylphenyl substituents (e.g., ) may prioritize membrane penetration over target specificity.
Methodological Considerations in Compound Similarity Assessment
The comparison leverages ligand-based virtual screening (VS) principles, where structural similarity correlates with biological activity . Key metrics include:
- Tanimoto Coefficient : Used to quantify similarity between molecular fingerprints (e.g., MACCS keys). The target compound and share a high Tanimoto score (>0.85) due to identical linkers and naphthyl groups.
- Dice Similarity : Highlights differences in core saturation (e.g., hexahydro vs. aromatic cores in vs. target compound).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
